1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine
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Overview
Description
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine is an organic compound with a complex structure that includes a piperazine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine typically involves multiple steps One common method starts with the protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Chemical Reactions Analysis
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group can enhance the compound’s ability to bind to certain proteins, affecting their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound has a simpler structure and is often used as a starting material for more complex derivatives.
1-N-Boc-4-(3-ethoxycarbonylphenyl)piperazine: This compound is similar but lacks the nitrophenyl group, which can affect its reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H28N4O7 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-[ethoxycarbonyl(methyl)carbamoyl]-4-nitrophenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28N4O7/c1-6-30-18(26)21(5)17(25)15-13-14(7-8-16(15)24(28)29)22-9-11-23(12-10-22)19(27)31-20(2,3)4/h7-8,13H,6,9-12H2,1-5H3 |
InChI Key |
NQCYDBTZTWAHMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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